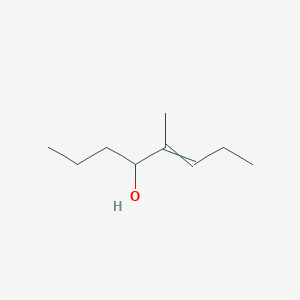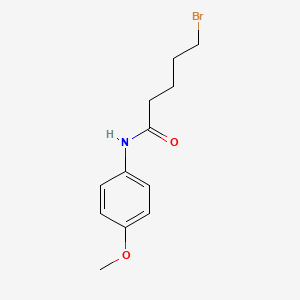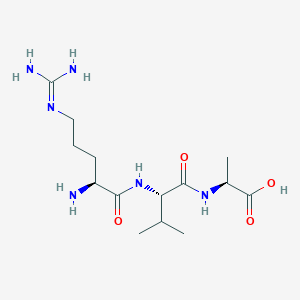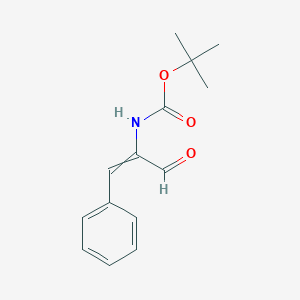
5-Methyloct-5-en-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyloct-5-en-4-ol is an organic compound with the molecular formula C9H18O It is a member of the alcohol family and features a hydroxyl group (-OH) attached to a carbon chain that includes a double bond
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
5-Methyloct-5-en-4-ol can be synthesized through several methods. One common approach involves the hydroboration-oxidation of 5-methyloct-5-en-4-ene. This reaction typically uses borane (BH3) as the hydroborating agent, followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH).
Industrial Production Methods
In an industrial setting, this compound can be produced through catalytic hydrogenation of 5-methyloct-5-en-4-one. This process involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under controlled temperature and pressure conditions to achieve the desired reduction.
Analyse Des Réactions Chimiques
Types of Reactions
5-Methyloct-5-en-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond can be reduced to form 5-methyloctan-4-ol.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace the hydroxyl group with a halogen.
Major Products Formed
Oxidation: 5-Methyloct-5-en-4-one or 5-methyloct-5-en-4-al.
Reduction: 5-Methyloctan-4-ol.
Substitution: 5-Methyloct-5-en-4-chloride or 5-methyloct-5-en-4-bromide.
Applications De Recherche Scientifique
5-Methyloct-5-en-4-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a model compound for studying enzyme-catalyzed reactions involving alcohols.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is utilized in the production of fragrances and flavoring agents due to its pleasant odor.
Mécanisme D'action
The mechanism of action of 5-Methyloct-5-en-4-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The double bond in the carbon chain can participate in addition reactions, altering the compound’s reactivity and interactions with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Methyloct-5-en-4-one: Similar structure but with a ketone group instead of a hydroxyl group.
5-Methyloctan-4-ol: Similar structure but with a saturated carbon chain.
5-Methyloct-5-en-4-al: Similar structure but with an aldehyde group instead of a hydroxyl group.
Uniqueness
5-Methyloct-5-en-4-ol is unique due to the presence of both a hydroxyl group and a double bond in its structure. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
143233-08-3 |
|---|---|
Formule moléculaire |
C9H18O |
Poids moléculaire |
142.24 g/mol |
Nom IUPAC |
5-methyloct-5-en-4-ol |
InChI |
InChI=1S/C9H18O/c1-4-6-8(3)9(10)7-5-2/h6,9-10H,4-5,7H2,1-3H3 |
Clé InChI |
RYIWDHRUNBWJCQ-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C(=CCC)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(E)-{4-[Methyl(octadecanoyl)amino]phenyl}diazenyl]benzoic acid](/img/structure/B12553129.png)



![2-[(2-Sulfanylethyl)sulfanyl]propane-1,3-dithiol](/img/structure/B12553144.png)
![Tributyl{[3-(3-methylphenyl)acryloyl]oxy}stannane](/img/structure/B12553153.png)



![1-Propanone, 1-[4-methyl-2-(2-pyridinyl)phenyl]-](/img/structure/B12553169.png)
![Methanone, [(2S,3R)-3-methyloxiranyl]phenyl-](/img/structure/B12553172.png)

![3-[2-(3-Methyl-4-nitro-1,2-oxazol-5(2H)-ylidene)ethylidene]-2-phenyl-3H-indole](/img/structure/B12553181.png)
![N-[1-[ethenyl(formyl)amino]ethyl]formamide](/img/structure/B12553190.png)
